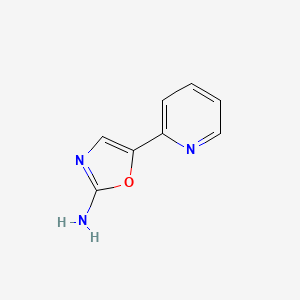
5-(Pyridin-2-yl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)oxazol-2-amine is a chemical compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . This compound is part of a larger class of organic compounds known as phenylpyridines .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Buchwald-Hartwig Pd-catalyzed cross-coupling reaction . Another method involves the reaction of Oxazolones with amines .Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring attached to a pyridine ring . The exact mass of the molecule is 161.058914 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 362.4±34.0 °C at 760 mmHg . Its flash point is 172.9±25.7 °C . The compound’s LogP value is 0.23, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
5-(Pyridin-2-yl)oxazol-2-amine derivatives have been synthesized and evaluated for their potential anticancer properties. A series of compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been developed, showing significant cytotoxicity against various human cancer cell lines. Notably, certain derivatives exhibited potent activity, particularly the Mannich bases, which were more effective against gastric cancer than standard treatments while having minimal impact on normal fibroblast cells (Abdo & Kamel, 2015).
Multicomponent Synthesis
This compound has been utilized in multicomponent synthesis processes. A novel method for synthesizing 5-aminooxazole from simple, readily available inputs has been described, demonstrating its versatility in creating complex molecular structures (Janvier et al., 2002).
Antimicrobial Activity
Research has explored the antimicrobial activities of this compound derivatives. The synthesis of new compounds starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial properties revealed that many of these synthesized compounds showed good to moderate activity against various microbial strains (Bayrak et al., 2009).
Antimycobacterial Activity
Specific derivatives of this compound have been synthesized and assessed for their antimycobacterial activities. These compounds showed promising activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. One compound, in particular, demonstrated significant efficacy in vitro and in vivo, with a notable reduction in mycobacterium load in lung and spleen tissues in animal models (Sriram et al., 2007).
Zukünftige Richtungen
Oxazole derivatives, including 5-(Pyridin-2-yl)oxazol-2-amine, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities . The development of new synthesis methods and the exploration of their mechanisms of action could also be valuable areas of study .
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJZZMWJJPGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


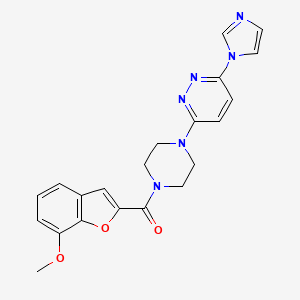
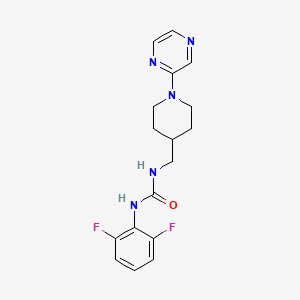
![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)
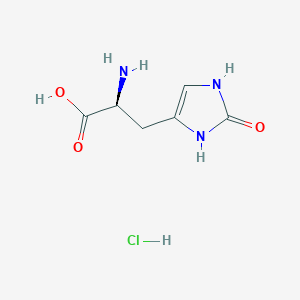

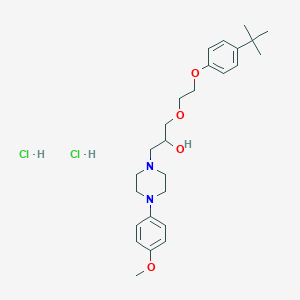
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
